molecular formula C7H16ClNO2 B13565828 Methyl2-(methylamino)pentanoatehydrochloride CAS No. 130115-49-0

Methyl2-(methylamino)pentanoatehydrochloride

Cat. No.: B13565828
CAS No.: 130115-49-0
M. Wt: 181.66 g/mol
InChI Key: RZZOESYCUHJLGC-UHFFFAOYSA-N
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Description

Methyl2-(methylamino)pentanoatehydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(methylamino)pentanoatehydrochloride typically involves the reaction of methyl 2-(methylamino)pentanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methyl2-(methylamino)pentanoatehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl2-(methylamino)pentanoatehydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .

Biological Activity

Methyl 2-(methylamino)pentanoate hydrochloride, also referred to as (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a compound that exhibits significant biological activity due to its structural resemblance to the essential amino acid leucine. This similarity allows it to influence various metabolic pathways and protein synthesis, making it a subject of interest in both medicinal chemistry and biochemistry.

  • Molecular Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 195.687 g/mol
  • Chemical Structure : The compound features a methylamino group and an ester functional group, contributing to its unique reactivity and biological interactions.

Methyl 2-(methylamino)pentanoate hydrochloride acts primarily as a substrate for enzymes involved in amino acid metabolism. Its interactions with specific molecular targets can lead to alterations in cellular processes, influencing:

  • Protein Synthesis : Mimicking leucine, it can stimulate anabolic pathways.
  • Metabolic Regulation : It may modulate pathways related to energy metabolism and cellular growth.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Protein Metabolism :
    • Influences the synthesis and degradation of proteins.
    • Acts as an anabolic agent, potentially enhancing muscle growth and recovery.
  • Cellular Signaling :
    • Interacts with G protein-coupled receptors (GPCRs), influencing various signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
  • Potential Therapeutic Applications :
    • Investigated for its role in metabolic disorders and muscle-wasting diseases.
    • Possible applications in enhancing athletic performance due to its ergogenic properties .

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 2-(methylamino)pentanoate hydrochloride:

  • Study on Protein Synthesis : A research article demonstrated that compounds similar to methyl 2-(methylamino)pentanoate hydrochloride significantly increased protein synthesis in skeletal muscle cells, suggesting its potential use as a nutritional supplement for athletes.
  • Metabolic Pathway Analysis : Another study highlighted how this compound modulates key metabolic pathways, particularly those involving leucine metabolism, which is crucial for energy homeostasis and muscle function .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of methyl 2-(methylamino)pentanoate hydrochloride with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-methyl-2-(methylamino)pentanoateC₇H₁₅N₂O₂Ester form without hydrochloride; used as an intermediate
(S)-Methyl 4-methyl-2-(methylamino)pentanoic acidC₇H₁₅N₂O₂Acid form; lacks ester functionality
(S)-4-Methyl-2-(methylamino)pentanoic acidC₇H₁₅N₂O₂Hydrochloride salt; focuses more on acidic properties

Properties

CAS No.

130115-49-0

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

methyl 2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H

InChI Key

RZZOESYCUHJLGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)NC.Cl

Origin of Product

United States

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